molecular formula C9H21AsO4 B102695 tripropyl arsorate CAS No. 15606-96-9

tripropyl arsorate

Cat. No.: B102695
CAS No.: 15606-96-9
M. Wt: 268.18 g/mol
InChI Key: PXCOPPYGVRUBLY-UHFFFAOYSA-N
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Description

tripropyl arsorate is an organoarsenic compound with the chemical formula C₉H₂₁AsO₄ It is a derivative of arsenic acid where three of the hydrogen atoms are replaced by propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

tripropyl arsorate can be synthesized through the esterification of arsenic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

As(OH)3+3C3H7OHAs(O-C3H7)3+3H2O\text{As(OH)}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{As(O-C}_3\text{H}_7)_3 + 3 \text{H}_2\text{O} As(OH)3​+3C3​H7​OH→As(O-C3​H7​)3​+3H2​O

Industrial Production Methods

In an industrial setting, the production of tripropyl arsenate may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

tripropyl arsorate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenate compounds.

    Reduction: It can be reduced to form arsenite compounds.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Arsenate compounds.

    Reduction: Arsenite compounds.

    Substitution: Various alkyl or aryl arsenates.

Scientific Research Applications

tripropyl arsorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.

    Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of certain types of leukemia.

    Industry: Used in the production of flame retardants and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tripropyl arsenate involves its interaction with cellular proteins and enzymes. It can bind to sulfhydryl groups in proteins, disrupting their function. This can lead to the inhibition of key metabolic pathways and induce apoptosis in cancer cells. The compound’s ability to interfere with cellular processes makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl arsenate
  • Trimethyl arsenate
  • Triethyl arsenate

Comparison

tripropyl arsorate is unique due to its specific alkyl groups, which influence its chemical reactivity and biological activity. Compared to triphenyl arsenate, tripropyl arsenate is more soluble in organic solvents and may have different toxicity profiles. Trimethyl and triethyl arsenates, on the other hand, have shorter alkyl chains, which can affect their volatility and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry

Properties

CAS No.

15606-96-9

Molecular Formula

C9H21AsO4

Molecular Weight

268.18 g/mol

IUPAC Name

tripropyl arsorate

InChI

InChI=1S/C9H21AsO4/c1-4-7-12-10(11,13-8-5-2)14-9-6-3/h4-9H2,1-3H3

InChI Key

PXCOPPYGVRUBLY-UHFFFAOYSA-N

SMILES

CCCO[As](=O)(OCCC)OCCC

Canonical SMILES

CCCO[As](=O)(OCCC)OCCC

Key on ui other cas no.

15606-96-9

Synonyms

Arsenic acid tripropyl ester

Origin of Product

United States

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